(2,2-Difluoropent-4-en-1-yl)(methyl)aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-difluoropent-4-en-1-yl)(methyl)amine hydrochloride is an organic compound with the molecular formula C6H12ClF2N. This compound is characterized by the presence of a difluoromethyl group attached to a pentenyl chain, which is further bonded to a methylamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-difluoropent-4-en-1-yl)(methyl)amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2-difluoropent-4-en-1-ol.
Formation of Intermediate: The alcohol group is converted to a leaving group, such as a tosylate or mesylate, using tosyl chloride or mesyl chloride in the presence of a base like pyridine.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with methylamine to form (2,2-difluoropent-4-en-1-yl)(methyl)amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2,2-difluoropent-4-en-1-yl)(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as sodium azide (NaN3) and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroamines.
Scientific Research Applications
(2,2-difluoropent-4-en-1-yl)(methyl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,2-difluoropent-4-en-1-yl)(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2,2-difluoropropyl)(methyl)amine hydrochloride
- (2,2-difluorobutyl)(methyl)amine hydrochloride
- (2,2-difluorohexyl)(methyl)amine hydrochloride
Uniqueness
(2,2-difluoropent-4-en-1-yl)(methyl)amine hydrochloride is unique due to its specific difluoromethyl and pentenyl structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C6H12ClF2N |
---|---|
Molecular Weight |
171.61 g/mol |
IUPAC Name |
2,2-difluoro-N-methylpent-4-en-1-amine;hydrochloride |
InChI |
InChI=1S/C6H11F2N.ClH/c1-3-4-6(7,8)5-9-2;/h3,9H,1,4-5H2,2H3;1H |
InChI Key |
NETXQRQDIUZEDM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(CC=C)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.